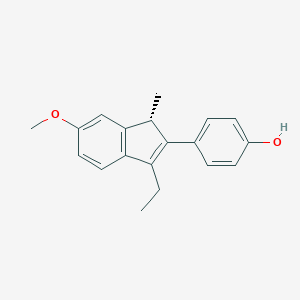

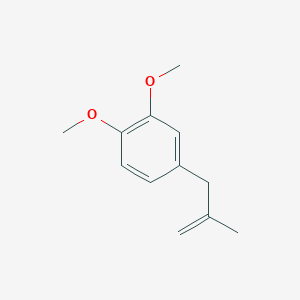

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “3,4-Dimethoxyphenol” and “3-(3,4-Dimethoxyphenyl)propionic acid” based on the structural similarity12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene”. However, there are methods available for the synthesis of related compounds34.Molecular Structure Analysis

The molecular structure of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” is not directly available. However, a related compound “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” has been studied, and its structure was analyzed using vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability5.Chemical Reactions Analysis

Specific chemical reactions involving “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not readily available. However, a related compound “1-(3’,4’-Dimethoxyphenyl)Propene” has been studied, and it was found that in the presence of H2O2, this compound can easily decompose lignin and analogue compounds under mild conditions6.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not directly available. However, a related compound “3,4-Dimethoxyphenol” has a molecular formula of C8H10O3, an average mass of 154.163 Da, and a Monoisotopic mass of 154.062988 Da1.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Research has shown that asymmetric dihydroxylation of (E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxy-methyl-4,6-dimethoxy-phenyl)-propene can lead to the production of catechin diastereomers with high enantiomeric excesses and yields. This process has implications in the synthesis of optically active compounds which are essential in various fields of chemistry and pharmaceuticals (Rensburg et al., 1997).

Synthesis of Indanones

A study demonstrated the synthesis of 4,6-dimethoxy-3,3-dimethylindan-1-one from ethyl 3-(3,5-dimethoxyphenyl)-propionate, showing the potential of this chemical in the preparation of complex organic structures (Kasturi et al., 1974).

Antibacterial Compounds Synthesis

Research in 1982 synthesized new 1-methyl-3-aryl-2-(arylazo/N-substituted p-sulphamylbenzeneazo) propane-1, 3-diones, including 1-methyl-3(3',4'-dimethoxyphenyl) propane-1,3-diones, indicating potential antibacterial applications (Nigam et al., 1982).

Catalyzed Oxidation Studies

A study utilized 1-(3,4-dimethoxyphenyl)-1-propene in the presence of a Mn(IV)-Me4DTNE complex to catalyze the oxidation of lignin model compounds with hydrogen peroxide. This research has implications in understanding and improving the processes of lignin degradation, which is crucial in the field of bioenergy (Cui et al., 1999).

Oxidation Mechanism Elucidation

Further research into the oxidation of lignin model compounds revealed the mechanisms involved when using compounds like 1-(3,4-dimethoxyphenyl)-1-propene as substrates. Such studies are critical in understanding the chemical pathways and optimizing processes in organic chemistry and material science (Alves et al., 2003).

Safety And Hazards

The safety and hazards of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not directly available. However, a related compound “(3,4-Dimethoxyphenyl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation8.

Direcciones Futuras

The future directions of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not directly available. However, a related compound “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” has been studied for its potential use in the synthesis of various polyfunctional compounds, and carbocycles, and especially, heterocycles9.

Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene”. For more accurate information, further research and experimental data would be required.

Propiedades

IUPAC Name |

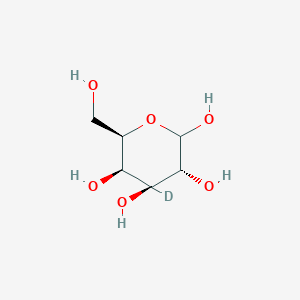

1,2-dimethoxy-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)12(8-10)14-4/h5-6,8H,1,7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCDCYYXQXNULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597656 |

Source

|

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

155583-45-2 |

Source

|

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)